4-Chloroaniline-2,6-D2

Description

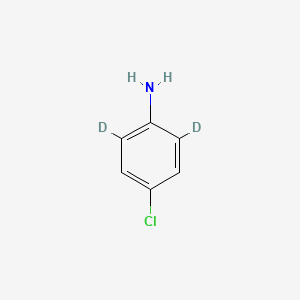

4-Chloroaniline-2,6-D2 (CAS RN: 35749-94-1) is a deuterated derivative of 4-chloroaniline, where two hydrogen atoms at the 2- and 6-positions of the benzene ring are replaced by deuterium (D). Its molecular formula is ClC₆H₂D₂NH₂, with a molecular weight of 129.58 g/mol . This compound is synthesized with 98 atom% deuterium enrichment, making it a valuable isotopically labeled standard in analytical chemistry, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium substitution reduces signal splitting and improves spectral resolution .

Properties

Molecular Formula |

C6H6ClN |

|---|---|

Molecular Weight |

129.58 g/mol |

IUPAC Name |

4-chloro-2,6-dideuterioaniline |

InChI |

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i3D,4D |

InChI Key |

QSNSCYSYFYORTR-NMQOAUCRSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1N)[2H])Cl |

Canonical SMILES |

C1=CC(=CC=C1N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloroaniline-2,6-D2 with structurally related chlorinated anilines and derivatives, focusing on molecular properties, physical characteristics, and applications:

Table 1: Key Properties of this compound and Analogues

Structural and Functional Comparisons

Isotopic Effects: The deuterium substitution in this compound increases its molecular weight by ~2 g/mol compared to non-deuterated 4-chloroaniline (127.57 vs. 129.58) and alters its vibrational and rotational spectra, enhancing utility in isotope-dilution MS and solvent suppression in NMR .

Substituent Position and Reactivity :

- m-Chloroaniline and o-Chloroaniline differ in chlorine substitution patterns, leading to distinct reactivity. The meta isomer (m-) is less sterically hindered than the ortho isomer (o-), making it more reactive in electrophilic substitution reactions. For example, o-chloroaniline’s proximity of the -NH₂ and -Cl groups creates steric hindrance, reducing its reactivity in coupling reactions .

Intramolecular hydrogen bonding (N–H⋯Cl) stabilizes the planar structure . In contrast, 2,6-Dibromo-4-chloroaniline (C₆H₄Br₂ClN) forms S(5) rings via N–H⋯Br interactions, propagating chains along the [010] direction . Deuterium’s lower nuclear spin (I=1 vs. I=1/2 for H) may subtly alter hydrogen bonding dynamics in deuterated analogs.

Thermal and Safety Profiles: m-Chloroaniline has a higher boiling point (230.5°C) and flash point (123°C) compared to o-chloroaniline (208.84°C, 97°C), reflecting reduced intermolecular interactions in the ortho isomer due to steric effects . The deuterated compound’s thermal properties are expected to align closely with non-deuterated 4-chloroaniline but with minor isotopic deviations.

Industrial and Synthetic Utility: 4,4'-Sulfonylbis(2,6-dichloroaniline) (CAS 62532-21-2) is a bifunctional monomer used in high-performance polymers, leveraging its sulfonyl group for thermal stability . In contrast, this compound is primarily a niche analytical reagent, underscoring the impact of functional groups on application scope.

Research Findings and Implications

- Deuteration Advantages : Isotopic labeling in this compound minimizes spectral interference in analytical methods, critical for tracing metabolic pathways or quantifying trace analytes in complex matrices .

- Regulatory and Safety Notes: Non-deuterated analogs like m- and o-chloroaniline are regulated under PRTR (Pollutant Release and Transfer Register) due to toxicity and environmental persistence . Deuterated versions may offer safer handling in lab settings, though toxicity data specific to this compound is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.